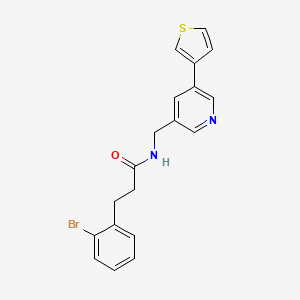

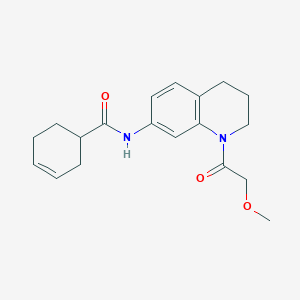

![molecular formula C18H18ClN5OS B2996325 2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone CAS No. 852373-01-4](/img/structure/B2996325.png)

2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of 1,2,4-triazole . The 1,2,4-triazole derivatives are known for their broad spectrum of pharmacological activities and are used in the development of various chemotherapeutic agents . The compound’s structure was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of various derivatives with different amines and triazole-2-thiol . The structures of these derivatives were confirmed by spectroscopic techniques .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is an important active pharmaceutical scaffold . The structure of the compound was confirmed by spectroscopic techniques .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution and bromination . The reactions were carried out under specific conditions to yield the desired compounds .Physical And Chemical Properties Analysis

The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum showed two singlet peaks assigned to the 1,2,4-triazole ring .Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds similar to 2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone have demonstrated significant herbicidal activity. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including those with chlorophenyl groups, are effective in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Anticancer and Antimicrobial Properties

Research has shown that derivatives of [1,2,4]triazolo[4,3-b]pyridazin with chlorophenyl groups, similar to the compound , exhibit notable anticancer and antimicrobial activities. This is evident in compounds like 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown effectiveness against cancer cell lines and pathogenic strains in vitro (Katariya et al., 2021).

Anti-asthmatic Activities

Specific compounds containing the [1,2,4]triazolo[1,5-b]pyridazin-6-yl group have been synthesized and evaluated for their potential in treating asthma and other respiratory diseases. These compounds have shown to inhibit platelet activating factor (PAF)-induced bronchoconstriction in animal models, indicating their therapeutic value in respiratory conditions (Kuwahara et al., 1997).

Antidiabetic Potential

Research involving triazolo-pyridazine-6-yl-substituted piperazines, which are structurally related to the compound , has demonstrated their potential as anti-diabetic drugs. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, which is crucial in the development of diabetes medications (Bindu et al., 2019).

Antifungal and Insecticidal Activities

Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, similar to the compound , have displayed good antifungal and insecticidal activities. These compounds are effective against various pathogens and pests, indicating their potential in agricultural applications (Xu et al., 2017).

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-hydroxytryptamine receptor 2A (5-HT2A) . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin. It is involved in various biological and neurological processes such as anxiety, appetite, mood, and perception.

Pharmacokinetics

Similar compounds have been reported to have good metabolic stability and membrane permeation , which could suggest a favorable bioavailability profile for this compound.

Safety and Hazards

Propiedades

IUPAC Name |

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c19-14-6-4-13(5-7-14)18-21-20-15-8-9-16(22-24(15)18)26-12-17(25)23-10-2-1-3-11-23/h4-9H,1-3,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZRFIPDYKLSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

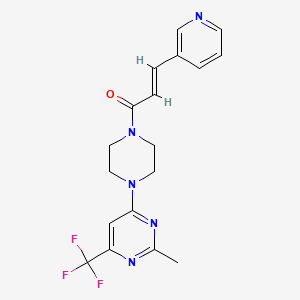

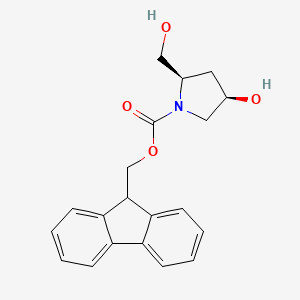

![tert-Butyl N-[(1R)-1-cyclopropyl-2-hydroxyethyl]carbamate](/img/structure/B2996245.png)

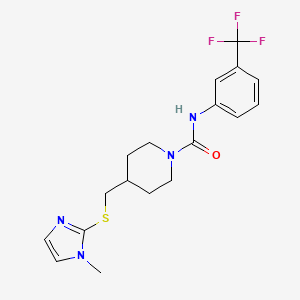

![6-Aminospiro[3.3]heptan-2-ol](/img/structure/B2996250.png)

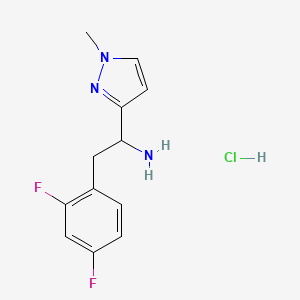

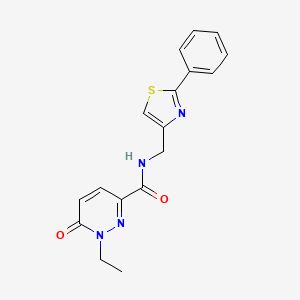

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2996252.png)

![3-Methyl-2-(2-methylprop-2-enyl)-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2996253.png)

![Tert-butyl 6-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B2996259.png)

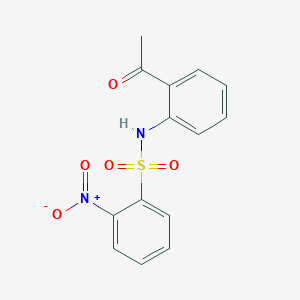

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2996263.png)